molecular formula C13H15NO B1444012 3-Amino-1-(2-naphthyl)propan-1-ol CAS No. 1089349-64-3

3-Amino-1-(2-naphthyl)propan-1-ol

Cat. No.: B1444012
CAS No.: 1089349-64-3
M. Wt: 201.26 g/mol
InChI Key: YRMZKEAWQNBUOA-UHFFFAOYSA-N
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Description

3-Amino-1-(2-naphthyl)propan-1-ol is an organic compound with the molecular formula C13H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a naphthalene ring through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-naphthyl)propan-1-ol typically involves the reaction of 2-naphthylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-naphthyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride in dichloromethane

Major Products Formed

    Oxidation: 3-Amino-1-(2-naphthyl)propan-1-one

    Reduction: 3-Amino-1-(2-naphthyl)propane

    Substitution: 3-Amino-1-(2-naphthyl)propyl chloride

Scientific Research Applications

3-Amino-1-(2-naphthyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-naphthyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(1-naphthyl)propan-1-ol
  • 3-Amino-1-(2-phenyl)propan-1-ol
  • 3-Amino-1-(2-thienyl)propan-1-ol

Uniqueness

3-Amino-1-(2-naphthyl)propan-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-amino-1-naphthalen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMZKEAWQNBUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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